Cas no 866864-53-1 (N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- AKOS001884701
- F1605-1418
- N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
- N-(4-bromophenyl)-5-methyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 866864-53-1
-
- Inchi: 1S/C17H15BrN4O/c1-11-4-3-5-15(10-11)22-12(2)16(20-21-22)17(23)19-14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,19,23)
- InChI Key: WTABXKVNXXJJRJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NC(C1=C(C)N(C2C=CC=C(C)C=2)N=N1)=O
Computed Properties
- Exact Mass: 370.04292g/mol
- Monoisotopic Mass: 370.04292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 59.8Ų
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1605-1418-2μmol |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-5μmol |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-10μmol |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-20μmol |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-1mg |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-2mg |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-3mg |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-4mg |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-5mg |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1605-1418-10mg |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
866864-53-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
N-(4-Bromophenyl)-5-Methyl-1-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview
The compound N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 866864-53-1) is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a triazole ring system with substituted phenyl groups and a carboxamide functional group. The presence of these functional groups makes it a versatile molecule with applications ranging from drug discovery to advanced materials science.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate enzyme activity. The carboxamide group in this compound is particularly noteworthy as it can participate in hydrogen bonding, a key interaction in many biological systems. This feature has led researchers to explore its role in designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly enhance the efficiency of these reactions, leading to higher yields and purer products. This advancement underscores the importance of modern synthetic techniques in the development of complex organic molecules.
In terms of pharmacological properties, this compound has shown promising results in preliminary assays evaluating its anti-inflammatory and antioxidant activities. Researchers have also investigated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases. These findings suggest that N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound for developing new anti-inflammatory drugs.
Moreover, the triazole ring system in this compound has been recognized for its stability and reactivity in various chemical transformations. This has led to its use as a building block in the construction of more complex molecular architectures. For instance, recent studies have demonstrated its utility in click chemistry reactions, where it can be used to form covalent bonds with other functional groups under mild conditions.
From an environmental perspective, the synthesis and application of N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their sustainability. Researchers have emphasized the need for greener synthetic methods that minimize waste and reduce energy consumption. Innovations such as catalytic hydrogenation and enzymatic transformations are being explored to achieve this goal.
In conclusion, N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 866864-53
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